2-[(1R,6S,7R)-bicyclo[4.1.0]heptan-7-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[(1R,6S)-7-Bicyclo[4.1.0]heptanyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical compound with the molecular formula C13H23BO2 . It has a molecular weight of 222.13 g/mol . The compound is also known by other names such as “2140184-59-2”, “2-[(1R,6S,7R)-bicyclo[4.1.0]heptan-7-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane”, and "starbld0002548" .
Molecular Structure Analysis
The compound’s structure includes a bicyclo[4.1.0]heptanyl group attached to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group . The InChI code for the compound is "1S/C13H23BO2/c1-12(2)13(3,4)16-14(15-12)11-9-7-5-6-8-10(9)11/h9-11H,5-8H2,1-4H3/t9-,10+,11?" .Physical and Chemical Properties Analysis
The compound has a molecular weight of 222.13 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 222.1791101 g/mol . The topological polar surface area of the compound is 18.5 Ų . The compound has a heavy atom count of 16 .Scientific Research Applications
Synthesis and Chemical Reactions
Borylated Norbornadiene Derivatives : This compound has been used in the synthesis of borylated norbornadienes, which act as versatile building blocks. These compounds are used in Pd-catalyzed Suzuki–Miyaura coupling reactions, demonstrating their utility in molecular solar thermal (MOST) energy storage (Schulte & Ihmels, 2022).
Crystal Structure Analysis : The compound's crystal structure was determined using single-crystal X-ray diffractometer data, revealing insights into the molecular arrangement and bonding characteristics of related dioxaborolanes (Seeger & Heller, 1985).
Synthesis of Tetrasilane-bridged Compounds : It has been used in the synthesis of tetrasilane-bridged bicyclo[4.1.0]heptasil-1(6)-ene, showcasing its role in developing novel silicon-based structures (Tsurusaki et al., 2014).
Applications in Material Science
Study of Pyrene Derivatives : This compound has been used in studying the structural versatility of pyrene derivatives. It aids in understanding the packing modes and synthesis frustration between pyrene and Bpin moieties (Batsanov et al., 2012).
Development of Silicon-Based Drugs : It has been utilized in the synthesis of biologically active 5,8-disila-5,6,7,8-tetrahydronaphthalene derivatives, demonstrating its potential in the development of silicon-based drugs and odorants (Büttner et al., 2007).
Biochemical Research
Inhibitory Activity Against Serine Proteases : Derivatives of this compound have been synthesized and their inhibitory activity against serine proteases, including thrombin, has been measured, highlighting its potential applications in biochemical research (Spencer et al., 2002).
Potent Inhibitor of α-Galactosidase : Isomeric bicyclo[4.1.0]heptane analogues of this compound have been synthesized and shown to inhibit α-galactosidase enzymes, offering potential applications in enzyme inhibition studies (Wang & Bennet, 2007).
Safety and Hazards
The compound has a GHS07 pictogram . The hazard statements for the compound include H302, H315, H319, and H335 . The precautionary statements for the compound include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
2-[(1S,6R)-7-bicyclo[4.1.0]heptanyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BO2/c1-12(2)13(3,4)16-14(15-12)11-9-7-5-6-8-10(9)11/h9-11H,5-8H2,1-4H3/t9-,10+,11? |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLMQBKCHIMSCP-ZACCUICWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2C3C2CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2[C@H]3[C@@H]2CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.